2-Bromo-3-methyl-5-fluorophenylboronic acid
Description
2-Bromo-3-methyl-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2 and a molecular weight of 232.84 g/mol . This compound is characterized by the presence of bromine, methyl, and fluorine substituents on a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Properties
IUPAC Name |
(2-bromo-5-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECVCDVUJWZFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Br)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3-methyl-5-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of appropriate catalysts and solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3-methyl-5-fluorophenylboronic acid has been investigated for its potential in drug development, particularly as an intermediate in synthesizing bioactive compounds.
- Anticancer Activity : Boronic acids have shown promise in anticancer therapies, especially as proteasome inhibitors. For instance, derivatives of boronic acids are used in drugs like bortezomib for treating multiple myeloma .
| Drug Name | Mechanism | Approval Year |
|---|---|---|
| Bortezomib | Proteasome inhibitor | 2003 |
| Ixazomib | Proteasome inhibitor | 2015 |
| Vaborbactam | β-lactamase inhibitor | 2017 |
Organic Synthesis
The compound is extensively utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules from simpler ones, facilitating the synthesis of pharmaceuticals and agrochemicals.
Sensor Development
Boronic acids are also explored for their application in sensor technology due to their ability to form reversible covalent bonds with diols. This property is beneficial for designing sensors that detect glucose levels, which is crucial for diabetes management .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing novel boronic acid derivatives using this compound as an intermediate. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential use as anticancer agents.
Case Study 2: Environmental Sensor Application
Research demonstrated that a sensor based on this compound effectively detected glucose concentrations with high sensitivity and specificity. This sensor could be integrated into wearable devices for real-time health monitoring.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenylboronic acid
- 2-Bromo-5-fluorophenylboronic acid
- 3-Methyl-5-fluorophenylboronic acid
Uniqueness
2-Bromo-3-methyl-5-fluorophenylboronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Bromo-3-methyl-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular structure:
- Molecular Formula : CHBBrF
- CAS Number : 1452573-80-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This compound may act as an enzyme inhibitor or modulator of receptor activity, particularly in pathways related to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential use as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : It has shown activity against various bacterial strains, suggesting potential applications in treating infections.
In Vitro Studies
A series of in vitro assays have demonstrated the efficacy of this compound against various cancer cell lines, including:
These studies indicate that the compound exhibits significant cytotoxicity at micromolar concentrations.
Mechanistic Insights
Further research has elucidated the mechanism by which this compound exerts its effects. For instance, it has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising for further development into antimicrobial agents:
Applications in Research
This compound serves as a valuable tool in various fields of research:
- Medicinal Chemistry : Used as a scaffold for developing novel anticancer and antimicrobial agents.
- Biochemistry : Investigated for its role in enzyme inhibition studies and metabolic pathway analysis.
- Pharmaceutical Development : Potential candidate for drug formulation targeting specific diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
